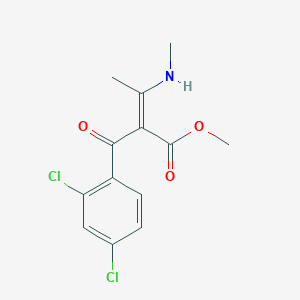
methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves specific synthetic routes and reaction conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to maintain consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions: Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds .
Scientific Research Applications
Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the coupling of amino acids in peptide synthesis.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the compound’s structure and the context of its application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” include other cyclodextrin inclusion complexes and derivatives. These compounds share structural similarities and may exhibit comparable properties and applications .
Uniqueness: The uniqueness of compound “this compound” lies in its specific structure and the resulting properties that differentiate it from other similar compounds. Its ability to form stable inclusion complexes and its versatile reactivity make it a valuable compound in various scientific fields .
Properties
IUPAC Name |
methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-7(16-2)11(13(18)19-3)12(17)9-5-4-8(14)6-10(9)15/h4-6,16H,1-3H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSDNXRQUNRWDO-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C1=C(C=C(C=C1)Cl)Cl)/C(=O)OC)/NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
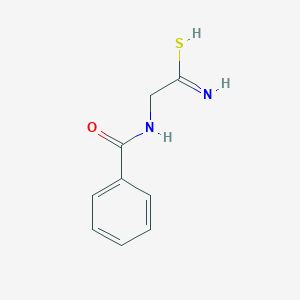
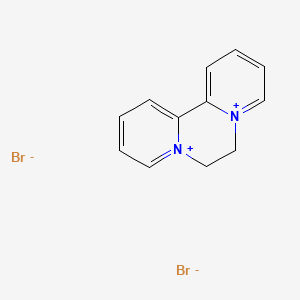
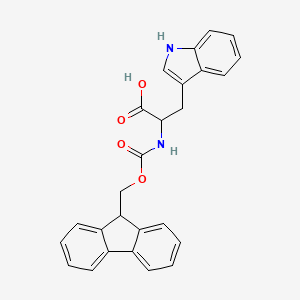
![3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile](/img/structure/B7772076.png)
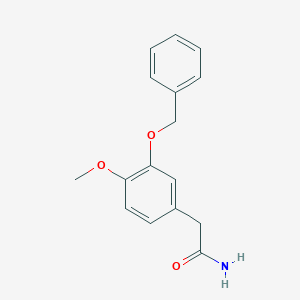
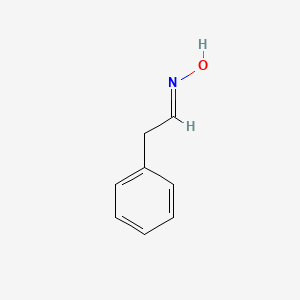




![N-(4-fluorophenyl)-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7772133.png)
![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)


